molecular formula C17H15N3O B11846292 1-Naphthalen-1-yl-3-(pyridin-3-ylmethyl)urea CAS No. 53102-03-7

1-Naphthalen-1-yl-3-(pyridin-3-ylmethyl)urea

Cat. No.: B11846292
CAS No.: 53102-03-7
M. Wt: 277.32 g/mol
InChI Key: OXIIEMNQLBAJHS-UHFFFAOYSA-N
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Description

1-Naphthalen-1-yl-3-(pyridin-3-ylmethyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a naphthalene ring and a pyridine ring connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalen-1-yl-3-(pyridin-3-ylmethyl)urea typically involves the reaction of 3-aminopyridine with 1-naphthyl isocyanate. This reaction is carried out under controlled conditions, often involving heating at around 50°C for 1.5 hours . The reaction can be catalyzed by using carbonyldiimidazole as a coupling agent to enhance the yield and purity of the product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-Naphthalen-1-yl-3-(pyridin-3-ylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced urea derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or pyridine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-Naphthalen-1-yl-3-(pyridin-3-ylmethyl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Naphthalen-1-yl-3-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or research outcomes.

Comparison with Similar Compounds

Uniqueness: 1-Naphthalen-1-yl-3-(pyridin-3-ylmethyl)urea stands out due to its specific structural configuration, which imparts unique photoluminescent properties and enzyme inhibitory activity. Its ability to form stable self-assemblies and its dual emission characteristics make it particularly valuable in materials science and biochemical research .

Properties

CAS No.

53102-03-7

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

1-naphthalen-1-yl-3-(pyridin-3-ylmethyl)urea

InChI

InChI=1S/C17H15N3O/c21-17(19-12-13-5-4-10-18-11-13)20-16-9-3-7-14-6-1-2-8-15(14)16/h1-11H,12H2,(H2,19,20,21)

InChI Key

OXIIEMNQLBAJHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NCC3=CN=CC=C3

Origin of Product

United States

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